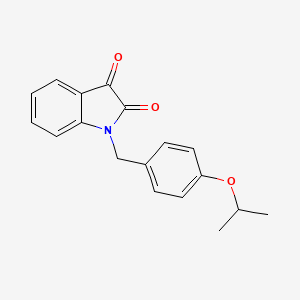

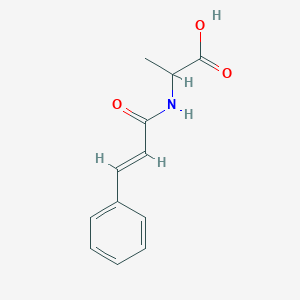

1-(4-Isopropoxybenzyl)indoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

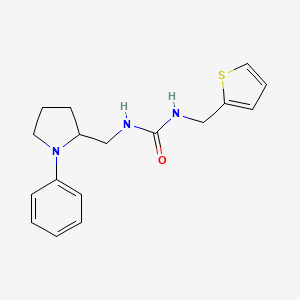

Indoline-2,3-dione, also known as isatin, is a heterocyclic compound . This compound is an important scaffold in medicinal chemistry and has been found in a wide array of bioactive molecules .

Synthesis Analysis

The synthesis of indoline compounds has been achieved through various methods, including palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . Another method involves the reduction of N-(tert-butoxycarbonyl)indoles in the presence of polymethylhydrosiloxane (PMHS) as a reducing agent .

Molecular Structure Analysis

The molecular structure of indoline-2,3-dione consists of a fused six-membered benzene ring and a five-membered ring containing two carbonyl groups at the 2nd and 3rd positions .

Chemical Reactions Analysis

Indoline-2,3-dione and its derivatives can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed intramolecular amination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of indoline-2,3-dione can vary depending on its specific derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold serves as a valuable building block for designing novel therapeutic agents. Researchers have explored diverse synthetic strategies to access derivatives of N-isoindoline-1,3-diones. These compounds exhibit promising biological properties, making them attractive candidates for drug development .

Photochromic Materials

Isoindoline-1,3-dione derivatives exhibit photochromic behavior, meaning they can change color upon exposure to light. These materials find applications in optical devices, sensors, and responsive coatings.

In addition to these six applications, it’s essential to understand the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives. Unlocking their full potential as therapeutic agents requires further exploration and sustainable synthetic approaches . If you’d like more detailed information on any specific application, feel free to ask! 😊

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(2)22-14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPAZUUXCFEZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

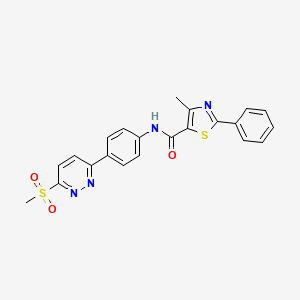

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)

![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)

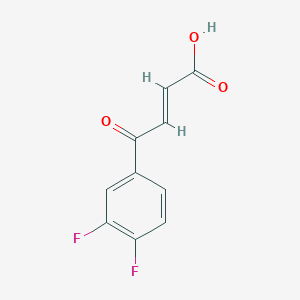

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

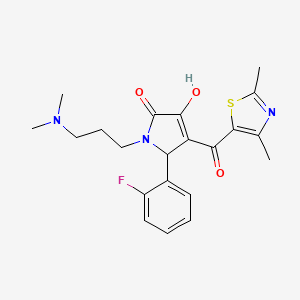

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)